N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide
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Overview
Description
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound that features a pyrazine and pyrazole moiety linked to a naphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with an ethyl linker and subsequent sulfonamide formation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine and pyrazole moieties are known to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine and pyrazole derivatives, such as:
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 1H- and 2H-indazoles
- Imidazo[2,1-c][1,2,4]triazol-3(5H)-imines .
Uniqueness
What sets N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide apart is its unique combination of a pyrazine and pyrazole moiety with a naphthalene sulfonamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c25-27(26,19-7-3-5-15-4-1-2-6-16(15)19)22-11-13-24-12-8-17(23-24)18-14-20-9-10-21-18/h1-10,12,14,22H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGLGVXQRUUZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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